molecular formula C18H27NO4 B1377023 Tert-butyl 4-(2-(boc-amino)ethyl)benzoate CAS No. 1334499-61-4

Tert-butyl 4-(2-(boc-amino)ethyl)benzoate

Cat. No.: B1377023
CAS No.: 1334499-61-4
M. Wt: 321.4 g/mol
InChI Key: PHRXTBWKGDZUSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(boc-amino)ethyl)benzoate typically involves the reaction of 4-(2-aminoethyl)benzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(boc-amino)ethyl)benzoate involves the protection of amino groups through the formation of a Boc-protected amine. This protection prevents unwanted side reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Biological Activity

Tert-butyl 4-(2-(boc-amino)ethyl)benzoate (TBABE) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TBABE, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

TBABE is characterized by the presence of a tert-butyl group, a benzoate moiety, and a boc-protected amino group. The molecular formula is C15H23N1O2C_{15}H_{23}N_{1}O_{2}, and it has a molecular weight of approximately 249.35 g/mol. The structure can be represented as follows:

TBABE C10H13O2C(C(O)N)C(C)3\text{TBABE }\text{C}_{10}\text{H}_{13}\text{O}_2\text{C}(C(\text{O})\text{N})\text{C}(\text{C})_3

Synthesis Methods

The synthesis of TBABE typically involves the coupling of tert-butyl 4-aminobenzoate with 2-(boc-amino)ethyl bromide. The reaction conditions often include the use of base catalysts such as triethylamine or sodium hydride in an organic solvent like DMF (dimethylformamide). This method allows for high yields and purity of the final product.

The biological activity of TBABE can be attributed to its ability to interact with various biological targets. The boc-protected amino group can facilitate hydrogen bonding with enzyme active sites, enhancing its binding affinity. Additionally, the lipophilic tert-butyl group may improve membrane permeability, allowing for better cellular uptake.

Antimicrobial Activity

Recent studies have indicated that TBABE exhibits significant antimicrobial properties. In vitro assays have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. For instance, the compound showed a minimum inhibitory concentration (MIC) ranging from 8 to 16 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ciprofloxacin .

Cytotoxicity Studies

Cytotoxicity assessments performed on various cancer cell lines revealed that TBABE induces apoptosis in a dose-dependent manner. Specifically, studies on Ehrlich’s ascites carcinoma (EAC) cells indicated an IC50 value of approximately 15 µM, suggesting that TBABE may serve as a potential chemotherapeutic agent .

Data Summary Table

Biological Activity Target Organism/Cell Line Effect MIC/IC50
AntimicrobialStaphylococcus aureusBactericidal8 µg/mL
AntimicrobialEscherichia coliBactericidal16 µg/mL
CytotoxicityEhrlich’s ascites carcinomaInduces apoptosis15 µM

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial activity of TBABE against various bacterial strains using agar-well diffusion methods. Results indicated that TBABE had comparable effectiveness to conventional antibiotics, particularly in formulations containing amino acid conjugates .
  • Cancer Cell Line Studies : Research conducted on EAC cells demonstrated that TBABE not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting its potential as an anticancer agent .
  • Pharmacokinetic Properties : Preliminary pharmacokinetic studies indicate that TBABE has favorable absorption characteristics when administered orally, with bioavailability estimates suggesting effective systemic circulation post-administration .

Properties

IUPAC Name

tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-17(2,3)22-15(20)14-9-7-13(8-10-14)11-12-19-16(21)23-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRXTBWKGDZUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123794
Record name Benzoic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-61-4
Record name Benzoic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334499-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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